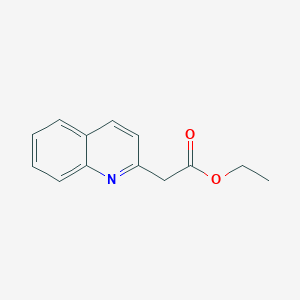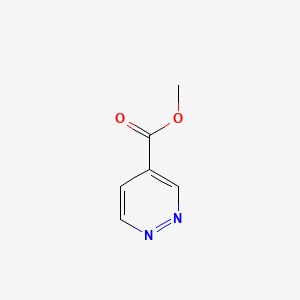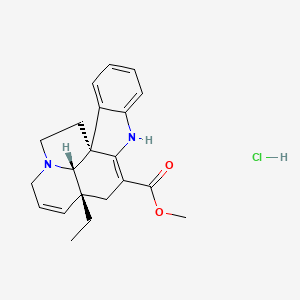
2-(喹啉-2-基)乙酸乙酯
描述
Ethyl 2-(quinolin-2-yl)acetate is a chemical compound with the CAS Number: 5100-57-2 and a molecular weight of 215.25 . Its IUPAC name is ethyl 2-quinolinylacetate . The compound is used for research and development purposes .
Physical And Chemical Properties Analysis
Ethyl 2-(quinolin-2-YL)acetate has a molecular weight of 215.25 . It should be stored in a dry environment at a temperature between 2-8°C . Unfortunately, other specific physical and chemical properties such as boiling point and density were not found in the search results .科学研究应用
腐蚀抑制
2-(喹啉-2-基)乙酸乙酯衍生物,例如喹喔啉家族中的衍生物,已被研究其作为腐蚀抑制剂的有效性。一项研究表明,当这些化合物用于硝酸介质中时,它们的分子结构与其抑制效率之间存在显着相关性。这使得它们在保护铜等金属在工业应用中免受腐蚀方面很有价值 (Zarrouk 等,2014)。
分子开关机制
在探索旋转开关分子的 E/Z 切换机制的一项研究中,对 2-(喹啉-2-基)乙酸乙酯衍生物进行了研究。该研究利用核磁共振、紫外可见光谱和量子化学计算来了解受水分子影响的切换机制,从而深入了解分子开关中的异构化和互变异构 (Deneva 等,2020)。
吡咯并喹啉的合成
2-(喹啉-2-基)乙酸乙酯衍生物已用于通过无配体铜催化的环加成反应合成吡咯并喹啉。该合成以空气为唯一氧化剂,突出了这些化合物在有机合成和药物研究中的潜力 (Yu 等,2016)。
抗菌活性
2-(喹啉-2-基)乙酸乙酯的一些衍生物显示出显着的抗菌特性。例如,由羟基喹啉和氯乙酸乙酯合成的化合物表现出相当大的抗菌和抗真菌活性,表明它们在开发新的抗菌剂中具有潜力 (Ahmed 等,2006)。
金属离子的化学传感器
2-(喹啉-2-基)乙酸乙酯的衍生物已被用于开发化学传感器,特别是用于检测铅离子 (Pb2+)。这些传感器表现出“开-关”荧光响应,为在各种环境中检测特定金属离子提供了一种灵敏的方法 (Meng 等,2018)。
HIV-1 整合酶变构抑制剂
在病毒学领域,2-(喹啉-2-基)乙酸乙酯的某些衍生物,特别是 2-(喹啉-3-基)-乙酸衍生物,已被确定为 HIV-1 整合酶的变构抑制剂。这些化合物阻断整合酶与病毒 DNA 及其细胞辅助因子之间的相互作用,显示出作为抗逆转录病毒化合物的潜力 (Kessl 等,2012)。
安全和危害
When handling Ethyl 2-(quinolin-2-YL)acetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
属性
IUPAC Name |
ethyl 2-quinolin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYMAOGIWMABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499887 | |
| Record name | Ethyl (quinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(quinolin-2-YL)acetate | |
CAS RN |
5100-57-2 | |
| Record name | Ethyl (quinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Ethyl 2-(Quinolin-2-yl)acetate highlighted in the research?
A1: The research demonstrates the use of Ethyl 2-(Quinolin-2-yl)acetate as a key starting material in a novel, ligand-free copper-catalyzed [3 + 2] cycloaddition reaction. [] This reaction synthesizes pyrrolo[1,2-a]quinolines, a class of nitrogen-containing heterocycles with potential biological activity. [] The reaction utilizes readily available starting materials, ambient air as an oxidant, and mild reaction conditions, making it a potentially valuable tool in organic synthesis. []
Q2: What are the advantages of the copper-catalyzed reaction using Ethyl 2-(Quinolin-2-yl)acetate compared to other methods for synthesizing pyrrolo[1,2-a]quinolines?
A2: The research highlights several advantages of this method:
- Ligand-free catalysis: Unlike many other copper-catalyzed reactions, this method does not require the use of expensive or complex ligands, simplifying the reaction procedure and potentially reducing costs. []
- Ambient air as oxidant: Utilizing air as the oxidant avoids the need for harsh or toxic oxidizing agents, contributing to a greener and safer synthetic route. []
- Mild conditions: The reaction proceeds under mild conditions, which could be beneficial for synthesizing complex molecules with sensitive functional groups. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)



![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)
![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)





